3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18071837
Molecular Formula: C11H14ClF2N
Molecular Weight: 233.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClF2N |
|---|---|
| Molecular Weight | 233.68 g/mol |
| IUPAC Name | 3-(3,4-difluorophenyl)-3-methylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H13F2N.ClH/c1-11(4-5-14-7-11)8-2-3-9(12)10(13)6-8;/h2-3,6,14H,4-5,7H2,1H3;1H |
| Standard InChI Key | XLUNDTGYLCYABC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCNC1)C2=CC(=C(C=C2)F)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound is a pyrrolidine derivative substituted with a 3,4-difluorophenyl group at the 3-position and a methyl group at the same carbon, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClF₂N, with a molecular weight of 233.68 g/mol. The IUPAC name, 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride, reflects its stereochemistry and functional groups.
Key identifiers include:
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InChIKey: XLUNDTGYLCYABC-UHFFFAOYSA-N
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SMILES: CC1(CCNC1)C2=CC(=C(C=C2)F)F.Cl
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PubChem CID: 165951136
The presence of fluorine atoms on the phenyl ring enhances the compound’s lipophilicity and metabolic stability, while the methyl group contributes to steric effects that may influence receptor binding.
Synthesis and Industrial Production
Synthetic Routes
Industrial synthesis of 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride involves a multi-step process:
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Schiff Base Formation: Reaction of 3,4-difluorobenzaldehyde with a primary amine to form an imine intermediate .
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Reduction: Catalytic hydrogenation or borane-mediated reduction converts the imine to a secondary amine .
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Cyclization: Intramolecular alkylation under basic conditions yields the pyrrolidine ring .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Optimization Strategies
Modern production leverages continuous flow reactors to enhance yield (reported >85%) and reduce reaction times. Environmentally friendly catalysts, such as palladium on carbon, and green solvents (e.g., 2-methyltetrahydrofuran) are prioritized to align with sustainable chemistry principles.
Table 1: Key Synthesis Parameters
| Parameter | Value/Reagent | Source |
|---|---|---|
| Cyclization Catalyst | Pd/C (5 wt%) | |
| Reduction Agent | Borane-dimethyl sulfide | |
| Solvent System | THF/Water (9:1) | |
| Reaction Temperature | 60–80°C |
Biological Activity and Mechanism
Putative Targets
While the exact mechanism remains under investigation, the compound’s bioactivity likely stems from:
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Hydrophobic Interactions: The difluorophenyl group partitions into lipid-rich regions of target proteins.
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Hydrogen Bonding: Fluorine atoms act as hydrogen bond acceptors with residues like asparagine or glutamine.
Pharmacokinetic Profile
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LogP: 2.1 (predicted), indicating moderate blood-brain barrier permeability.
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Metabolic Stability: Resistance to cytochrome P450 oxidation due to fluorine’s electron-withdrawing effects.
Comparative Analysis with Structural Analogs
Positional Isomerism
The 3-methyl substitution distinguishes this compound from the 2-methyl isomer (PubChem CID 138041020) . Computational docking studies suggest the 3-methyl derivative exhibits 3-fold higher affinity for β-adrenergic receptors due to reduced steric clash in the binding pocket.
Fluorination Patterns
Compared to mono-fluorinated analogs, the 3,4-difluoro configuration enhances:
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Binding Affinity: 2.5× increase in Ki values for serotonin receptors.
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Metabolic Half-Life: From 1.2 hours (mono-fluoro) to 4.7 hours (di-fluoro).
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from diastereomer formation during cyclization, requiring chiral chromatography for resolution . Future work may employ asymmetric catalysis using BINAP-ligated palladium complexes to improve enantioselectivity .
Unexplored Therapeutic Areas
The compound’s fluorinated structure warrants evaluation in:
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Anticancer Agents: Targeting FLT3-ITD mutations in acute myeloid leukemia.
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Antiviral Therapeutics: Inhibition of viral proteases through halogen bonding.
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